p-Terphenyl is an aromatic hydrocarbon that consists of three connected benzene rings in a linear arrangement. Its molecular formula is and it has a molecular weight of approximately 230.3 g/mol. The compound appears as white or light-yellow crystalline needles and has a melting point of 212-213 °C and a boiling point of 376 °C . p-Terphenyl is insoluble in water but soluble in organic solvents such as benzene and ethyl alcohol. It is thermally stable, non-flammable, and exhibits low reactivity under standard conditions, although it can react with strong oxidizing agents .
Research indicates that p-terphenyl and its derivatives exhibit various biological activities. Notably, they have been reported to possess:
Several methods exist for synthesizing p-terphenyl:
p-Terphenyl has diverse applications across various fields:
Studies on the interactions of p-terphenyl with biological systems reveal its potential effects on cellular processes. The compound's interaction with various enzymes and receptors has been explored, indicating possible pathways for its cytotoxic and antimicrobial effects. Further research is ongoing to elucidate these interactions at the molecular level .
p-Terphenyl is part of a broader class of compounds known as terphenyls, which include:
Compound Name | Structure Type | Unique Features |
---|---|---|
o-Terphenyl | Ortho-substituted | Exhibits different thermal properties compared to p-terphenyl. |
m-Terphenyl | Meta-substituted | Less stable than p-terphenyl; used in specific industrial applications. |
Triphenylene | Fully fused rings | Greater planarity; often studied for electronic properties. |
Phenanthrene | Fused aromatic rings | Exhibits distinct photophysical properties; used in organic electronics. |
p-Terphenyl is unique due to its linear structure and stability, making it suitable for applications requiring high thermal resistance and low reactivity compared to its isomers and related compounds .
Irritant;Environmental Hazard